

1,2-Bis(sulfanyl)ethan-1-ol chemical properties and structure

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Compound of Interest

Compound Name: 1,2-Bis(sulfanyl)ethan-1-ol

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An In-depth Technical Guide to 1,2-Ethanedithiol: Chemical Properties, Structure, and Applications

Disclaimer: The user query specified "**1,2-Bis(sulfanyl)ethan-1-ol**". However, extensive database searches indicate that this is likely a misnomer for the well-documented compound 1,2-Ethanedithiol. This guide will focus on the chemical properties, structure, and applications of 1,2-Ethanedithiol.

Introduction

1,2-Ethanedithiol, also known as ethane-1,2-dithiol or dithioglycol, is a versatile organosulfur compound with the chemical formula C₂H₆S₂.[1] It is a colorless liquid with a strong, characteristic odor often compared to rotten cabbage.[2] This compound serves as a crucial building block in organic synthesis and as an effective ligand for metal ions.[2][3] Its utility is primarily derived from the presence of two thiol (-SH) functional groups on adjacent carbon atoms, which allows for a range of chemical transformations. This guide provides a comprehensive overview of its chemical properties, structure, and key experimental protocols relevant to researchers, scientists, and drug development professionals.

Chemical Structure and Identification

The structural identity of 1,2-Ethanedithiol is well-defined by various chemical identifiers.



Identifier	Value
IUPAC Name	ethane-1,2-dithiol[4]
Synonyms	1,2-Dimercaptoethane, Dithioglycol, Ethylene mercaptan[4]
Molecular Formula	C ₂ H ₆ S ₂ [1]
SMILES String	C(CS)S[4]
InChI Key	VYMPLPIFKRHAAC-UHFFFAOYSA-N[1]
CAS Number	540-63-6[1]

2D Structure:

Physicochemical Properties

The physical and chemical properties of 1,2-Ethanedithiol are summarized in the table below.

Property	Value
Molecular Weight	94.20 g/mol [4]
Appearance	Colorless liquid[2]
Density	1.123 g/cm ³ [2]
Melting Point	-41 °C (-42 °F; 232 K)[2]
Boiling Point	146 °C (295 °F; 419 K)[2]
Solubility in water	Slightly soluble[2]
Solubility in other solvents	Good solubility in most organic solvents[2]
Acidity (pKa)	≈11[2]
Refractive Index (n_D^20)	1.5589 (D-line, 25 °C)[2]

Experimental Protocols



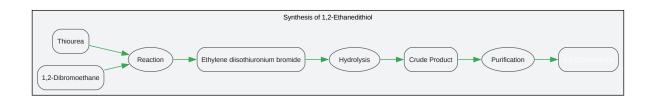
Synthesis of 1,2-Ethanedithiol

A common laboratory-scale synthesis of 1,2-Ethanedithiol involves the reaction of 1,2-dibromoethane with thiourea, followed by hydrolysis.[2][4]

Methodology: Thiourea Alkylation-Hydrolysis[5]

- Reaction of 1,2-Dibromoethane with Thiourea: A mixture of 1,2-dibromoethane and thiourea
 is refluxed in a suitable solvent, such as ethanol. This reaction forms the intermediate
 ethylene diisothiuronium bromide.
- Hydrolysis: The isolated isothiuronium salt is then hydrolyzed with a strong base, like potassium hydroxide, by boiling under reflux. This step liberates the free dithiol and ammonia.
- Acidification and Isolation: The reaction mixture is cooled and then acidified with a strong acid, such as sulfuric acid. The 1,2-Ethanedithiol is then isolated by steam distillation.
- Purification: The collected oily product is separated from the aqueous distillate, dried over an anhydrous salt (e.g., calcium chloride), and purified by vacuum distillation.

A visual representation of this synthesis workflow is provided below.



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Synthesis of 1,2-Ethanedithiol Workflow

Protection of Carbonyl Groups: Formation of 1,3-Dithiolanes

1,2-Ethanedithiol is widely used to protect aldehydes and ketones by converting them into 1,3-dithiolanes.[2][6] This protection is stable under both acidic and basic conditions, and the

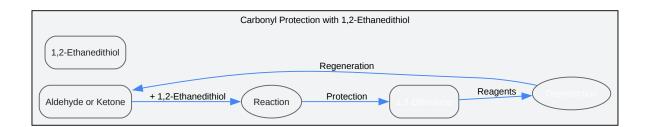


carbonyl group can be regenerated when needed.

Methodology: Thioacetalization[7]

- Reaction Setup: The carbonyl compound and 1,2-Ethanedithiol (typically in slight excess) are dissolved in an inert solvent.
- Catalysis: A catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, yttrium triflate) is added to the mixture.[7]
- Reaction Conditions: The reaction is typically stirred at room temperature or with gentle
 heating. The formation of water as a byproduct drives the reaction to completion, and its
 removal (e.g., by a Dean-Stark apparatus) can increase the yield.
- Work-up and Isolation: Upon completion, the reaction is quenched, and the 1,3-dithiolane product is isolated by extraction and purified by chromatography or distillation.

The logical relationship for this protective chemistry is illustrated below.



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Carbonyl Protection-Deprotection Cycle

Application in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), particularly using the Fmoc strategy, reactive species can be generated during the cleavage of protecting groups from certain amino acid side chains (e.g., tryptophan, cysteine, methionine).[8][9] 1,2-Ethanedithiol is often included in the cleavage cocktail as a scavenger to trap these reactive species, thereby preventing undesired side reactions and protecting the integrity of the synthesized peptide.[8][10][11]



Methodology: Use as a Scavenger in Peptide Cleavage[11]

- Cleavage Cocktail Preparation: A cleavage cocktail is prepared, typically containing a strong
 acid like trifluoroacetic acid (TFA) and a mixture of scavengers. A common combination is
 TFA, water, triisopropylsilane (TIS), and 1,2-Ethanedithiol (EDT).
- Peptide Cleavage: The peptide-bound resin is treated with the freshly prepared cleavage cocktail.
- Incubation: The mixture is gently agitated for a specified period (e.g., 2-3 hours) to ensure complete cleavage of the peptide from the resin and removal of side-chain protecting groups.
- Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage mixture using a cold ether, collected by centrifugation or filtration, and then washed to remove residual scavengers and byproducts.

Reactivity and Applications in Drug Development

The chemical reactivity of 1,2-Ethanedithiol is dominated by its two thiol groups. It can undergo oxidation to form cyclic disulfides and other oligomers.[4] As a bidentate ligand, it readily forms stable complexes with a variety of metal ions.[2]

In the context of drug development, the primary application of 1,2-Ethanedithiol is as a versatile building block and protecting agent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The formation of 1,3-dithiolanes from aldehydes allows for the introduction of a nucleophilic carbon center after deprotonation, enabling carbon-carbon bond formation, a key step in the synthesis of many drug candidates.[4] Furthermore, its role as a scavenger in peptide synthesis is critical for the production of high-purity therapeutic peptides.[10]

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